1-(2-Cyclopropylpyrimidin-5-yl)ethanone
Description
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is a heterocyclic ketone characterized by a pyrimidine core substituted with a cyclopropyl group at position 2 and an acetyl group at position 4. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C9H10N2O/c1-6(12)8-4-10-9(11-5-8)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
JLXNMBTVYYEBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone typically involves the acylation of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrimidin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid.
Reduction: 1-(2-Cyclopropylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various biological effects, such as antimicrobial or antiproliferative activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 1-(2-Chlorophenyl)ethanone (CAS RN 2142-68-9) This compound shares the ethanone backbone but substitutes the pyrimidine ring with a chlorinated benzene ring. Key differences include:
The cyclopropyl group may confer metabolic resistance compared to the labile C-Cl bond in 1-(2-chlorophenyl)ethanone .
2.1.2 Thiophene-Based Ethanones (e.g., Compounds 7a and 7b) Compounds such as those described in (e.g., 7a: C₁₄H₁₁N₅O₂S) feature thiophene cores with amino and hydroxy substituents. Unlike the pyrimidine-based target compound, thiophene derivatives exhibit greater π-electron richness and distinct reactivity, often exploited in dyes and conductive polymers. The synthesis of 7a/7b involves cyclocondensation with malononitrile or ethyl cyanoacetate, differing from typical pyrimidine ketone syntheses .
Reactivity and Stability
- Pyrimidine vs. Benzene Reactivity: The pyrimidine ring’s electron deficiency makes it susceptible to nucleophilic aromatic substitution, whereas chlorophenyl ethanones undergo electrophilic substitution. Cyclopropyl groups may stabilize radical intermediates, a feature absent in chlorophenyl analogues .
- Synthetic Pathways : The target compound’s synthesis likely requires pyrimidine ring functionalization (e.g., Vilsmeier-Haack acetylation), contrasting with the SNAr or Friedel-Crafts routes used for chlorophenyl derivatives .
Pharmacological Relevance
While 1-(2-chlorophenyl)ethanone is a precursor in NSAID synthesis, pyrimidine-based ethanones are explored for kinase inhibition. The cyclopropyl group in the target compound could enhance blood-brain barrier penetration compared to bulkier substituents in thiophene derivatives .
Biological Activity
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
1-(2-Cyclopropylpyrimidin-5-yl)ethanone belongs to a class of compounds known as pyrimidine derivatives, which are recognized for their diverse biological activities. The cyclopropyl group contributes to the compound's unique reactivity and interaction with biological targets.
The biological activity of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors within biological systems. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation and apoptosis. While the exact molecular targets remain under investigation, the compound's structural characteristics suggest potential interactions with kinases and other signaling molecules.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including 1-(2-Cyclopropylpyrimidin-5-yl)ethanone. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In a study examining the cytotoxicity of pyrimidine derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against pancreatic cancer cells, suggesting that 1-(2-Cyclopropylpyrimidin-5-yl)ethanone may possess comparable efficacy .
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 activity by these compounds was found to be significant, with IC50 values comparable to established anti-inflammatory drugs . This suggests that 1-(2-Cyclopropylpyrimidin-5-yl)ethanone may exhibit similar anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been explored in various studies. For example, some related compounds demonstrated minimum inhibitory concentrations (MICs) effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. Although specific data on 1-(2-Cyclopropylpyrimidin-5-yl)ethanone is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area .
Case Studies and Research Findings
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
| Activity Type | Related Compounds | Observed IC50/MIC Values |
|---|---|---|
| Antitumor | Pyrimidine analogs | IC50 ~ 10 µM |
| Anti-inflammatory | COX inhibitors | IC50 ~ 0.04 µM |
| Antimicrobial | Various pyrimidine derivatives | MIC ~ 4.2 µM |
Notable Research Studies
- Antitumor Effects : A study evaluated the cytotoxic effects of several pyrimidine derivatives on pancreatic cancer cell lines, revealing significant cell death at low concentrations .
- Anti-inflammatory Mechanisms : Research indicated that certain pyrimidine derivatives inhibit COX-2 activity effectively, suggesting a mechanism for their anti-inflammatory effects .
- Antimicrobial Efficacy : In vitro tests showed that several pyrimidine-based compounds possess antimicrobial activity against common pathogens, supporting further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
